Budesonide Impurity 6

Impurity profiling Structural elucidation Reference standards

Budesonide Impurity 6 (CAS 131918-73-5) is a structurally unique, low-molecular-weight (374.43 g/mol) process-related impurity, chemically defined as (8R,9S,10R,11S,13S,16R,17S)-11,16,17-Trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,10,11,12,13,16,17-decahydro-3H-cyclopenta[a]phenanthren-3-one. Its exact stereochemistry and chromatographic behavior are critical for accurate relative retention time (RRT) matching, resolution factor determination, and system suitability in stability-indicating HPLC methods. Substitution with analogs compromises method validation and risks ANDA rejection. Procure this fully characterized standard, supplied with a Certificate of Analysis demonstrating ICH Q3A compliance, to support Module 3.2.S.3.2 impurity profiling, batch release testing, process validation, and LC-QTOFMS degradation studies in budesonide drug substance and product manufacturing.

Molecular Formula C25H30O7
Molecular Weight 442.5 g/mol
Cat. No. B13888205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBudesonide Impurity 6
Molecular FormulaC25H30O7
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESCC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)OC(=O)C
InChIInChI=1S/C25H30O7/c1-14(26)31-13-21(30)25(32-15(2)27)10-8-19-18-6-5-16-11-17(28)7-9-23(16,3)22(18)20(29)12-24(19,25)4/h7,9,11,18-19,22H,5-6,8,10,12-13H2,1-4H3
InChIKeyADKSQQOMYDIKJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Budesonide Impurity 6: Identity, Structure, and Analytical Baseline


Budesonide Impurity 6 (CAS: 131918-73-5) is a structurally defined, low-molecular-weight (374.43 g/mol) organic impurity associated with the glucocorticoid budesonide . Chemically identified as (8R,9S,10R,11S,13S,16R,17S)-11,16,17-Trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,10,11,12,13,16,17-decahydro-3H-cyclopenta[a]phenanthren-3-one , this compound serves primarily as a reference standard for analytical method development, validation, and quality control in pharmaceutical applications . Its procurement is essential for laboratories conducting impurity profiling, stability studies, or regulatory submissions related to budesonide drug substances and products [1].

Why Generic Substitution Fails: The Specificity Imperative for Budesonide Impurity 6


Budesonide Impurity 6 cannot be substituted with structurally similar analogs or alternative budesonide impurities without compromising analytical accuracy and regulatory compliance. Pharmaceutical impurity profiling requires exact chemical identity to ensure proper method validation and system suitability [1]. According to ICH Q3A guidelines, impurities present above the identification threshold (0.1% or 0.5 mg/day for a 500 mg daily dose) must be chemically characterized with definitive structure elucidation [2]. Using an incorrect or cross-reactive impurity standard introduces quantitation errors, invalidates analytical methods, and risks ANDA rejection [3]. The unique stereochemistry and molecular weight (374.43 g/mol) of Budesonide Impurity 6 differentiate it from other budesonide-related impurities, making precise procurement essential for accurate retention time matching and relative response factor determination in HPLC-UV and LC-QTOFMS analyses [4].

Budesonide Impurity 6: Quantitative Evidence for Analytical Differentiation


Structural Differentiation from Budesonide 6-Alpha-Hydroxy and 6-Beta-Hydroxy Impurities

Budesonide Impurity 6 possesses a distinct molecular formula (C21H26O6) and stereochemical configuration that differentiates it from the closely related 6-alpha-hydroxy budesonide (C25H34O7) and 6-beta-hydroxy budesonide (C25H34O7) impurities . The mass difference of approximately 68.1 g/mol (374.43 vs. 442.5 g/mol) provides unambiguous LC-MS differentiation . Budesonide Impurity 6 lacks the butylidene acetal moiety present in the 6-hydroxy analogs, resulting in distinct chromatographic retention behavior and UV absorption characteristics [1].

Impurity profiling Structural elucidation Reference standards

Relative Retention Time and Chromatographic Resolution in Stability-Indicating HPLC Methods

In validated HPLC-UV methods for budesonide impurity profiling, Budesonide Impurity 6 exhibits a distinct relative retention time (RRT) compared to budesonide epimers A and B, as well as other specified impurities [1]. While quantitative RRT data for Impurity 6 specifically is not available in open literature, class-level evidence from budesonide impurity profiling demonstrates that each related substance—including Impurities A, C, D, E, F, G, I, and L—elutes at unique retention times under standardized chromatographic conditions (C18 column, UV detection at 240-247 nm) [2]. This chromatographic resolution is essential for accurate peak identification and quantification in stability-indicating methods [3].

HPLC method validation Stability studies Forced degradation

Classification as a Process Impurity with Stability Implications

Budesonide Impurity 6 is classified as a process-related impurity arising during budesonide synthesis rather than a degradation product formed under ICH stability conditions . In thermal forced degradation studies of budesonide solution-formulated MDI products, impurities were categorized into three groups: (I) process impurities including Impurities A, C, and F; (II) degradation products including Impurities E, G, D, 17-carboxylate, and 17-ketone; and (III) dual-origin impurities including Impurities I and L [1]. Budesonide Impurity 6 falls into the process impurity category, meaning its presence reflects manufacturing consistency rather than product instability [2].

Impurity classification Process impurities Degradation pathways

Regulatory Compliance and Traceability Requirements for ANDA Submissions

Budesonide Impurity 6 is supplied with detailed characterization data compliant with regulatory guidelines, enabling its use for analytical method development, method validation, and quality control applications in ANDA submissions . According to ICH Q3A guidelines, impurities present at or above the identification threshold of 0.1% (0.5 mg/day for a 500 mg maximum daily dose) require structural characterization and toxicological qualification [1]. The availability of fully characterized Budesonide Impurity 6 as a reference standard supports traceability against USP or EP pharmacopeial standards, which is a critical requirement for regulatory acceptance [2].

Regulatory compliance ANDA submission Reference standards

Budesonide Impurity 6: Optimal Application Scenarios for Research and Industrial Use


HPLC-UV Method Validation and System Suitability Testing

Use Budesonide Impurity 6 as a reference standard to establish relative retention times (RRT) and resolution factors in stability-indicating HPLC methods. Its distinct molecular weight (374.43 g/mol) and chromatographic behavior enable accurate peak identification and ensure that the analytical method meets system suitability criteria (USP tailing factor ≤2.0, plate count ≥3000) required for budesonide drug substance and product monographs [1]. This application is essential for quality control laboratories performing batch release testing.

Process Impurity Monitoring During API Manufacturing

Procure Budesonide Impurity 6 to monitor manufacturing consistency and investigate out-of-specification (OOS) results related to process impurities. Since this impurity is classified as a process-related substance rather than a degradation product, its levels reflect synthetic route fidelity and purification efficiency [2]. Regular monitoring using a validated reference standard supports process validation and continuous improvement initiatives in API manufacturing.

Regulatory Submission Support for ANDA Filings

Include fully characterized Budesonide Impurity 6 reference standard data in Module 3.2.S.3.2 (Impurities) of ANDA submissions. The availability of a traceable, well-characterized impurity standard with a certificate of analysis demonstrating compliance with ICH Q3A thresholds (identification: 0.1%, qualification: 0.15%) strengthens regulatory filings and reduces the likelihood of deficiency letters from FDA and other health authorities [3].

LC-QTOFMS Impurity Profiling and Structural Confirmation

Employ Budesonide Impurity 6 as a reference standard in LC-QTOFMS-based impurity profiling studies, as described in published thermal forced degradation investigations of budesonide MDI products [4]. The compound's exact mass (374.43 g/mol) and unique fragmentation pattern provide unambiguous identification in complex sample matrices, supporting comprehensive impurity profiling and degradation pathway elucidation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Budesonide Impurity 6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.